Geranyl ferulate

Overview

Description

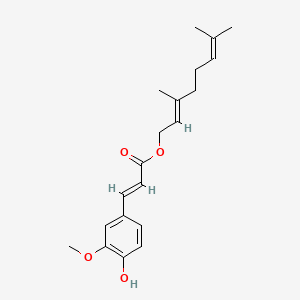

Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Geranyl ferulate, a derivative of geraniol, primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

This compound interacts with its targets by inhibiting the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial reactive oxygen species (ROS), mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of geraniol. Geraniol is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by geraniol synthase (GES) featuring a common ionization-dependent reaction mechanism . GPP is generated from the head-to-tail condensation of the universal five-carbon precursors, isopentenyl diphosphate (IPP) with its isomer dimethylallyl .

Pharmacokinetics

After intravenous administration of geraniol to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% .

Result of Action

Geraniol, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, neuroprotective, and anticancer effects

Action Environment

It is known that the bioavailability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

Geranyl ferulate plays a significant role in biochemical reactions, particularly in inhibiting the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress. This compound interacts with nitric oxide synthase enzymes, specifically inhibiting their activity, which leads to a decrease in nitric oxide production . Additionally, this compound has been shown to interact with various proteins and biomolecules involved in inflammatory pathways, further contributing to its anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophage cells, this compound inhibits the production of nitric oxide, thereby reducing inflammation . In neuronal-differentiated mouse neuroblastoma N2a cells, this compound has been shown to prevent oxidative injury induced by reactive oxygen species, highlighting its neuroprotective effects . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitric oxide synthase enzymes, leading to the inhibition of nitric oxide production . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation in certain environments. Studies have shown that this compound is hydrolyzed in human and rat whole blood, as well as in rat liver homogenates, with varying half-lives . Long-term effects of this compound on cellular function include sustained inhibition of nitric oxide production and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not enhance its therapeutic properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antioxidant and anti-inflammatory activities. The compound interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other reactive oxygen species . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels . These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the reaction. This method is environmentally friendly and can be performed under milder conditions compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Geranyl ferulate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can yield geranyl alcohol and ferulic acid.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products:

Oxidation: Geranyl aldehyde and ferulic acid.

Reduction: Geranyl alcohol and ferulic acid.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Geranyl ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Comparison with Similar Compounds

Geranyl acetate: Another ester of geraniol, known for its pleasant aroma and use in fragrances.

Ferulic acid: A phenolic compound with strong antioxidant properties, commonly found in plant cell walls.

Geraniol: A monoterpenoid alcohol with a sweet rose-like scent, used in perfumes and as a flavoring agent.

Uniqueness of Geranyl Ferulate: this compound combines the beneficial properties of both geraniol and ferulic acid, resulting in a compound with enhanced antioxidant and anti-inflammatory activities. This makes it particularly valuable in applications where both properties are desired, such as in therapeutic formulations and cosmetic products .

Biological Activity

Geranyl ferulate, also known as (E)-geranylferulic acid, is a natural compound formed by the esterification of geraniol and ferulic acid. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 1206615-69-1

- Source : Primarily isolated from plants such as Zingiber officinale (ginger).

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively neutralizes reactive oxygen species (ROS), contributing to its potential neuroprotective effects against oxidative injury in neuronal cells .

2. Anti-inflammatory Effects

The compound has been reported to inhibit the production of pro-inflammatory cytokines and mediators.

- Mechanism : this compound reduces nitric oxide (NO) production, which is a key player in inflammatory responses . This effect may be beneficial in conditions characterized by chronic inflammation.

3. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines.

- Case Study : In a study evaluating its effects on colon cancer cells (Colo205), this compound induced apoptosis and cell cycle arrest. The compound was found to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting its role in promoting mitochondrial apoptosis .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Induces apoptosis via mitochondrial pathway |

| Geraniol | 20 | Similar apoptotic effects |

| Geranyl Acetate | 30 | Induces DNA damage and G2/M cell cycle arrest |

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

- Research Insights : Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It is also noted for its antifungal activity against Candida albicans .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Inflammation Modulation : By inhibiting NO production, it mitigates inflammatory responses.

- Antioxidant Defense : Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Formulation and Delivery

Recent studies have explored the formulation of this compound into prodrugs to enhance its bioavailability and therapeutic efficacy.

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.